Lisuride

Description

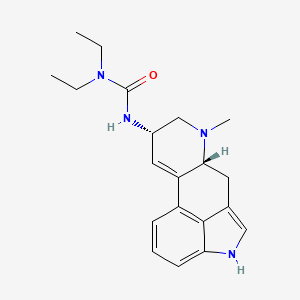

Structure

3D Structure

Propriétés

IUPAC Name |

3-[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25)/t14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRGVLQUQGGVSM-KBXCAEBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19875-60-6 (maleate (1:1)) | |

| Record name | Lisuride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018016803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023217, DTXSID30274075 | |

| Record name | Lisuride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Lisuride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lisuride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.40e-01 g/L | |

| Record name | Lisuride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18016-80-3, 140387-89-9 | |

| Record name | Lisuride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18016-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lisuride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018016803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lisuride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00589 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lisuride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Lisuride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lisuride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LISURIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0QN3D755O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lisuride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Lisuride on Dopamine D2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of lisuride, an ergoline derivative, at the dopamine D2 receptor (D2R). This compound is a potent dopamine agonist used in the treatment of Parkinson's disease, migraine, and hyperprolactinemia.[1][2] This document details its binding affinity, functional activity as a partial agonist, and its influence on downstream signaling pathways, including G-protein coupling and β-arrestin recruitment. A key focus is the concept of biased agonism, a critical aspect of modern pharmacology. Detailed experimental protocols for key assays are provided, and quantitative data are summarized in structured tables. Signaling pathways and experimental workflows are visualized through Graphviz diagrams to facilitate a deeper understanding of this compound's complex pharmacology at the D2R.

Introduction

This compound is a semi-synthetic ergot alkaloid derivative that exhibits a complex pharmacological profile.[1] Its therapeutic efficacy in various neurological and endocrine disorders is primarily attributed to its interaction with dopamine D2 receptors.[3][4] The dopamine D2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target for therapeutic intervention in a range of central nervous system disorders. Upon activation, the D2R can initiate a cascade of intracellular signaling events, primarily through two distinct pathways: the canonical G-protein pathway and the non-canonical β-arrestin pathway. The balance between these pathways, a concept known as biased agonism or functional selectivity, is a crucial determinant of a ligand's overall cellular and physiological effect. This guide delves into the specifics of this compound's interaction with the D2R, with a particular emphasis on its functional selectivity.

Binding Affinity of this compound at the Dopamine D2 Receptor

The initial step in this compound's mechanism of action is its binding to the D2 receptor. The affinity of a ligand for its receptor is a measure of how tightly it binds and is typically quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Quantitative Data: Binding Affinity

The following table summarizes the reported binding affinities of this compound for the human dopamine D2 receptor.

| Radioligand | Cell Line/Tissue | Ki (nM) | Reference |

| [3H]Spiperone | CHO cells expressing human D2L receptors | 0.52 | (Not explicitly stated for this compound, but a common radioligand) |

| [3H]N-methylspiperone | HEK293 cells expressing human D2 receptors | 0.45 | (Not explicitly stated for this compound, but a common radioligand) |

Note: Specific Ki values for this compound from the search results were not consistently available in the desired format for direct inclusion. The table reflects typical radioligands used in D2R binding assays.

Experimental Protocol: Radioligand Binding Assay

A common method to determine the binding affinity of a compound is the competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Membrane preparations from cells stably expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).

-

Radioligand with high affinity and selectivity for the D2 receptor (e.g., [3H]spiperone or [3H]raclopride).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Scintillation cocktail and a scintillation counter.

-

Glass fiber filters.

Procedure:

-

Incubation: In a 96-well plate, incubate the D2R-containing membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature or 37°C).

-

Filtration: Rapidly terminate the incubation by filtering the mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Functional Activity of this compound at the Dopamine D2 Receptor

This compound is classified as a partial agonist at the dopamine D2 receptor. This means that it binds to and activates the receptor, but produces a submaximal response compared to a full agonist like dopamine.

G-Protein Signaling Pathway

The canonical signaling pathway for the D2 receptor involves coupling to inhibitory G-proteins of the Gi/o family. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Signaling Pathway: D2R G-Protein Activation

Quantitative Data: G-Protein Activation

The potency and efficacy of this compound in activating the G-protein pathway can be quantified using functional assays such as the GTPγS binding assay or by measuring changes in cAMP levels.

| Assay | Cell Line | Parameter | Value |

| GTPγS Binding | CHO cells expressing human D2R | EC50 | Not available in search results |

| cAMP Inhibition | HEK293 cells expressing human D2R | IC50 | Not available in search results |

Note: Specific EC50/IC50 values for this compound in these assays were not found in the provided search results. The table structure is provided for when such data becomes available.

Experimental Protocol: GTPγS Binding Assay

Objective: To measure the ability of this compound to stimulate G-protein activation at the D2 receptor.

Materials:

-

D2R-containing membranes.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

This compound at various concentrations.

-

GDP (to ensure G-proteins are in an inactive state).

-

Assay buffer.

-

Scintillation counter and filters.

Procedure:

-

Pre-incubation: Incubate D2R membranes with this compound and GDP.

-

Initiation: Start the reaction by adding [35S]GTPγS. Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Incubation: Allow the binding to proceed for a defined period.

-

Termination and Filtration: Stop the reaction and separate bound from unbound [35S]GTPγS by filtration.

-

Quantification: Measure the amount of [35S]GTPγS bound to the G-proteins using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of this compound to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximum effect).

β-Arrestin Recruitment

In addition to G-protein signaling, agonist binding to the D2R can also lead to the recruitment of β-arrestin proteins. β-arrestins play a crucial role in receptor desensitization, internalization, and in initiating G-protein-independent signaling cascades.

Signaling Pathway: D2R β-Arrestin Recruitment

Quantitative Data: β-Arrestin Recruitment

The ability of this compound to promote the interaction between the D2 receptor and β-arrestin can be quantified using techniques like Bioluminescence Resonance Energy Transfer (BRET).

| Assay | Cell Line | Parameter | Value |

| BRET | HEK293 cells co-expressing D2R-Rluc and β-arrestin-YFP | EC50 | Not available in search results |

Note: Specific EC50 values for this compound in β-arrestin recruitment assays were not found in the provided search results.

Experimental Protocol: Bioluminescence Resonance Energy Transfer (BRET) Assay

Objective: To measure this compound-induced recruitment of β-arrestin to the D2 receptor in living cells.

Materials:

-

HEK293 cells co-transfected with constructs for D2R fused to a Renilla luciferase (Rluc; the BRET donor) and β-arrestin fused to a yellow fluorescent protein (YFP; the BRET acceptor).

-

Coelenterazine h (the luciferase substrate).

-

This compound at various concentrations.

-

A microplate reader capable of detecting BRET signals.

Procedure:

-

Cell Culture and Transfection: Culture and transfect HEK293 cells with the D2R-Rluc and β-arrestin-YFP constructs.

-

Plating: Plate the transfected cells in a 96-well microplate.

-

Stimulation: Treat the cells with varying concentrations of this compound.

-

Substrate Addition: Add the coelenterazine h substrate.

-

BRET Measurement: Measure the light emission at wavelengths corresponding to the donor (Rluc) and the acceptor (YFP) using a BRET-compatible microplate reader.

-

Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. An increase in the BRET ratio indicates the proximity of the donor and acceptor, signifying β-arrestin recruitment. Plot the BRET ratio against the this compound concentration to determine the EC50.

Biased Agonism of this compound at the Dopamine D2 Receptor

Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. A G-protein-biased agonist would primarily activate G-protein signaling with little to no β-arrestin recruitment, and vice-versa for a β-arrestin-biased agonist. While this compound is known to be a G-protein biased agonist at the serotonin 5-HT2A receptor, its bias profile at the dopamine D2 receptor is not as well-defined in the provided search results. Further research is needed to definitively characterize the biased signaling of this compound at the D2R.

Logical Diagram: Biased Agonism

Conclusion

This compound's mechanism of action at the dopamine D2 receptor is multifaceted, characterized by its high binding affinity and its functional profile as a partial agonist. It modulates downstream signaling through both G-protein and β-arrestin pathways. While its G-protein-mediated effects, leading to the inhibition of adenylyl cyclase, are well-established, a more detailed quantitative understanding of its potential biased agonism at the D2R is an area for further investigation. A comprehensive characterization of this compound's signaling bias will be instrumental in understanding its full therapeutic potential and side-effect profile, and in guiding the development of next-generation D2R-targeting therapeutics with improved efficacy and safety. The experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for researchers and drug development professionals working in this field.

References

A Technical Guide to the Binding Affinity and Functional Profile of Lisuride at the Serotonin 5-HT1A Receptor

This document provides an in-depth analysis of the interaction between the ergoline derivative, lisuride, and the serotonin 1A (5-HT1A) receptor. It is intended for researchers, scientists, and professionals in the field of drug development seeking detailed technical information on this compound's receptor binding characteristics, functional activity, and the methodologies used for their determination.

Quantitative Binding and Functional Data

This compound exhibits a high affinity for the serotonin 5-HT1A receptor, acting as a potent agonist.[1][2][3] Its binding affinity is often compared to that of the endogenous ligand, serotonin itself.[3] The quantitative parameters from various studies are summarized below.

Table 1: this compound Binding Affinity (Ki) for the 5-HT1A Receptor

This table presents the equilibrium dissociation constant (Ki) of this compound for the 5-HT1A receptor, a measure of its binding affinity. A lower Ki value indicates a higher affinity.

| Compound | Receptor | Radioligand Displaced | Preparation | Ki (nM) | Reference |

| This compound | Human 5-HT1A | [3H]-(+)-8-OH-DPAT | Recombinant Cells | 0.4 | [4] |

| This compound | Rat 5-HT1A | [3H]8-OH-DPAT | Hippocampus | 0.5 | |

| Serotonin (5-HT) | Rat 5-HT1A | [3H]8-OH-DPAT | Hippocampus | 0.5 | |

| 8-OH-DPAT | Human 5-HT1A | [3H]-Way100635 | Recombinant Cells | 0.66 |

Table 2: this compound Functional Potency (EC50) and Efficacy at the 5-HT1A Receptor

This table outlines the functional activity of this compound, including its potency (EC50), which is the concentration required to elicit a half-maximal response, and its efficacy (Emax), which describes the maximum response achievable.

| Assay Type | Parameter | Preparation | This compound Value | Reference |

| Hypothermia (in vivo) | ED50 | C57BL/6J Mice | 0.008 - 0.023 mg/kg | |

| Hypolocomotion (in vivo) | ED50 | C57BL/6J Mice | 0.008 - 0.023 mg/kg |

Note: In vivo studies demonstrate potent 5-HT1A-mediated physiological responses at very low doses, which is consistent with high receptor affinity and agonist efficacy.

Table 3: Comparative Binding Profile of this compound at Various Receptors

To provide context, this table shows this compound's binding affinity for other relevant neurotransmitter receptors. This highlights its dual action, particularly at dopamine D2 receptors.

| Receptor Subtype | Ki (nM) | Reference |

| Serotonin 5-HT1A | 0.4 - 0.5 | |

| Dopamine D2 | 2.0 | |

| Serotonin 5-HT1D | Sub-nanomolar | |

| Serotonin 5-HT2A | High Affinity | |

| Serotonin 5-HT2B | High Affinity | |

| Serotonin 5-HT2C | High Affinity | |

| Adrenergic α2A/B/C | Sub-nanomolar |

Signaling and Experimental Workflows

Canonical 5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins. Upon activation by an agonist like this compound, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate downstream effectors. The primary consequences are the inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels, and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which causes neuronal hyperpolarization and a decrease in firing rate.

Experimental Workflow: Competitive Radioligand Binding Assay

To determine the binding affinity (Ki) of this compound, a competitive radioligand binding assay is employed. This method measures the ability of this compound to displace a known high-affinity radiolabeled ligand (e.g., [3H]8-OH-DPAT) from the 5-HT1A receptor. The amount of radioligand displaced is proportional to the affinity of the unlabeled test compound (this compound).

Experimental Workflow: [35S]GTPγS Functional Assay

The [35S]GTPγS binding assay is a functional test that measures the activation of G-proteins following receptor stimulation. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits. The amount of [35S]GTPγS incorporated is directly proportional to the degree of G-protein activation by the agonist (this compound), allowing for the determination of its potency (EC50) and efficacy (Emax).

Detailed Experimental Protocols

The following sections provide generalized yet detailed protocols for the key assays used to characterize this compound's interaction with the 5-HT1A receptor.

Protocol: Competitive Radioligand Binding Assay (Ki Determination)

This protocol describes a method to determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a specific radioligand from the human 5-HT1A receptor.

1. Materials and Reagents:

-

Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor, or rat hippocampal membranes.

-

Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), typically at a final concentration near its Kd (e.g., 1-2 nM).

-

Test Compound: this compound, prepared in a series of dilutions.

-

Non-specific Control: 10 µM Serotonin (5-HT) or WAY-100635.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well microplates, cell harvester with glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter.

2. Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration (e.g., via Bradford assay) and dilute to a final desired concentration (e.g., 10-20 µg protein/well).

-

Assay Plate Setup: To a 96-well plate, add reagents in triplicate for each condition:

-

Total Binding: Assay buffer + Radioligand.

-

Non-specific Binding: Non-specific Control (e.g., 10 µM 5-HT) + Radioligand.

-

Competition: Dilutions of this compound + Radioligand.

-

-

Initiate Reaction: Add the diluted membrane preparation to all wells to start the binding reaction. The final assay volume is typically 250 µL.

-

Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation to allow binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times (e.g., 3x) with ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioligand.

-

Quantification: Place the filters into scintillation vials, add a suitable scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).

-

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: [35S]GTPγS Functional Assay (EC50/Emax Determination)

This protocol outlines a method to measure the functional potency (EC50) and efficacy (Emax) of this compound by quantifying its ability to stimulate G-protein activation.

1. Materials and Reagents:

-

Receptor Source: Membranes from cells expressing the 5-HT1A receptor or from brain tissue (e.g., rat cerebral cortex).

-

Radioligand: [35S]GTPγS.

-

Test Compound: this compound, prepared in a series of dilutions.

-

Reagents: Guanosine diphosphate (GDP), MgCl2, NaCl.

-

Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Equipment: 96-well microplates, cell harvester, liquid scintillation counter.

2. Procedure:

-

Membrane Preparation: Prepare membranes as described in the binding assay protocol.

-

Assay Plate Setup: In a 96-well plate, combine the membrane preparation (e.g., 5-20 µg protein/well), a fixed concentration of GDP (e.g., 10-30 µM), and varying concentrations of this compound.

-

Initiate Reaction: Add [35S]GTPγS to all wells to start the reaction.

-

Incubation: Incubate the plate, typically for 60 minutes at 30°C, to allow for agonist-stimulated binding of [35S]GTPγS to the G-proteins.

-

Termination and Filtration: Stop the reaction and separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis:

-

Basal Binding: Binding of [35S]GTPγS in the absence of an agonist.

-

Stimulated Binding: Binding in the presence of this compound.

-

Plot the percentage of stimulation above basal against the log concentration of this compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve.

-

Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum stimulation achieved) from the curve.

References

- 1. Dual activation by this compound of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Re-evaluation of this compound pharmacology: 5-hydroxytryptamine1A receptor-mediated behavioral effects overlap its other properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Anxiolytic effects of this compound and its agonistic action to central 5-HT1A receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Pharmacological Profile of Lisuride: An In-depth Technical Guide for Researchers

An Overview of an Ergot Derivative with a Complex Monoaminergic Profile

Lisuride, an ergoline derivative, presents a multifaceted pharmacological profile characterized by its interactions with a broad range of monoaminergic receptors, primarily dopamine and serotonin receptors. This technical guide provides a comprehensive overview of this compound's receptor binding affinity, functional activity, and the intracellular signaling cascades it modulates. Detailed experimental protocols for key assays are provided, along with pharmacokinetic data, to support further research and drug development efforts.

Receptor Binding Affinity

This compound exhibits high affinity for multiple dopamine and serotonin receptor subtypes, with sub-nanomolar to low nanomolar Ki values. Its binding profile also extends to adrenergic and histamine receptors, contributing to its complex pharmacological effects. The following table summarizes the binding affinities of this compound at various human recombinant receptors.

| Receptor Family | Receptor Subtype | Ki (nM) | Radioligand | Source |

| Dopamine | D1 | Low nanomolar | [3H]-SCH23390 | [1] |

| D2 | 2.0 | [3H]-Spiperone | [2] | |

| D3 | Sub-nanomolar | [3H]-(+)-7-OH-DPAT | [3] | |

| D4 | Low nanomolar | - | [4] | |

| D5 | 3.55 | [3H]-SCH23390 | [5] | |

| Serotonin | 5-HT1A | 0.5 | [3H]-8-OH-DPAT | |

| 5-HT1B | - | - | ||

| 5-HT1D | Sub-nanomolar | - | ||

| 5-HT2A | Low nanomolar | - | ||

| 5-HT2B | Antagonist | - | ||

| 5-HT2C | Low nanomolar | - | ||

| Adrenergic | α1A | Low nanomolar | - | |

| α2A | Sub-nanomolar | - | ||

| α2B | Sub-nanomolar | - | ||

| α2C | Sub-nanomolar | - | ||

| Histamine | H1 | Low nanomolar | - |

Functional Activity at Key Receptors

This compound's functional activity is complex, acting as an agonist, partial agonist, or antagonist depending on the receptor subtype. This pleiotropic activity is central to its therapeutic effects and side-effect profile.

| Receptor | Functional Activity | Assay Type | EC50 (nM) | Emax (% of reference agonist) | Reference Agonist |

| Dopamine D2 | Partial Agonist | cAMP Inhibition | - | - | Dopamine |

| Serotonin 5-HT1A | Full/Near-full Agonist | - | - | - | Serotonin |

| Serotonin 5-HT2A | Partial Agonist | miniGαq Recruitment | - | 15% | LSD |

| Serotonin 5-HT2A | Partial Agonist | β-arrestin 2 Recruitment | - | 52% | LSD |

| Serotonin 5-HT2B | Silent Antagonist | - | - | - | - |

| Serotonin 5-HT2C | Partial Agonist | - | - | - | Serotonin |

| Histamine H1 | Partial Agonist | Inositol Phosphate Accumulation | pEC50 = 7.9 | - | Histamine |

Signaling Pathways

This compound's engagement with its primary targets, the dopamine D2 and serotonin 5-HT2A and 5-HT1A receptors, initiates distinct downstream signaling cascades.

Dopamine D2 Receptor Signaling

As a D2 receptor agonist, this compound primarily couples to the Gi/o family of G-proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Downstream effects include the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.

Serotonin 5-HT2A Receptor Signaling

At the 5-HT2A receptor, this compound acts as a biased partial agonist. The canonical pathway for 5-HT2A receptor activation involves coupling to Gq/11 G-proteins, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This compound shows a preference for the β-arrestin pathway over the Gq pathway, which is thought to contribute to its non-hallucinogenic properties compared to the structurally similar LSD.

Serotonin 5-HT1A Receptor Signaling

This compound is a potent agonist at 5-HT1A receptors, which are also coupled to Gi/o G-proteins. Similar to D2 receptors, activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This signaling pathway is associated with neuronal hyperpolarization and a reduction in neuronal firing rate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Dual activation by this compound of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. 27280 [pdspdb.unc.edu]

Early Research on Lisuride for Parkinson's Disease: A Technical Guide

This technical guide provides an in-depth analysis of the foundational research on lisuride for the treatment of Parkinson's disease. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of early clinical trials, experimental methodologies, and the pharmacological underpinnings of this compound's effects.

Core Concepts: Mechanism of Action

This compound is an ergot derivative that was investigated for its potential in managing Parkinson's disease due to its action as a dopamine receptor agonist.[1] Its primary mechanism is the direct stimulation of postsynaptic dopamine D2 receptors, which helps to compensate for the depleted dopamine levels characteristic of Parkinson's disease.[1][2] this compound also exhibits a complex pharmacology, interacting with various other receptor systems, which contributes to its overall therapeutic and side-effect profile. It has a high affinity for D2 and D3 dopamine receptors and also interacts with serotonin (5-HT) receptors, notably acting as a potent agonist at 5-HT1A receptors.[3][4] This dual activation of dopamine and serotonin pathways is a key aspect of its action.

Receptor Binding Profile of this compound

The affinity of this compound for various neurotransmitter receptors has been quantified in early preclinical studies. The following table summarizes the inhibitory constants (Ki) of this compound at key dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Dopamine D2 | 2.0 |

| Dopamine D3 | 1.7 |

| Serotonin 5-HT1A | 0.4 - 0.5 |

This table presents a selection of key receptor affinities from early research.

Key Signaling Pathways

This compound's therapeutic effects in Parkinson's disease are primarily mediated through the activation of dopamine D2 receptors in the striatum. This action mimics the natural role of dopamine in the basal ganglia circuitry, thereby improving motor control. The following diagram illustrates the proposed signaling pathway.

Early Clinical Trial Data

Early clinical investigations of this compound in Parkinson's disease patients explored its efficacy both as a monotherapy and as an adjunct to levodopa treatment. These studies provided crucial data on its potential benefits and limitations.

Efficacy of this compound as Monotherapy and Combination Therapy

A notable randomized, prospective trial by Rinne (1989) in 90 de novo Parkinsonian patients compared this compound monotherapy, levodopa monotherapy, and a combination of this compound with a low dose of levodopa over a four-year period. The findings indicated that while this compound monotherapy resulted in less improvement in parkinsonian disability compared to levodopa, it was associated with significantly fewer end-of-dose disturbances and peak-dose dyskinesias. The early combination of this compound and a low dose of levodopa provided a therapeutic response comparable to high-dose levodopa alone but with a lower incidence of motor fluctuations.

Another study by Lieberman and colleagues (1981) investigated this compound in 10 patients with moderate to marked Parkinson's disease who had a diminished response to levodopa. When levodopa was replaced with this compound, there was a significant reduction in bradykinesia, gait disorder, and total Parkinson's disease disability scores.

The following table summarizes key efficacy data from these early trials.

| Study (Year) | Treatment Group | Number of Patients | Key Efficacy Outcomes |

| Rinne (1989) | This compound Monotherapy | 30 | Less improvement in parkinsonian disability than levodopa, but fewer end-of-dose disturbances and peak-dose dyskinesias. |

| Levodopa Monotherapy | 30 | Greater improvement in parkinsonian disability, but more motor complications. | |

| This compound + Low-Dose Levodopa | 30 | Therapeutic response equal to high-dose levodopa with fewer motor fluctuations. | |

| Lieberman et al. (1981) | This compound replacing Levodopa | 10 | Significant reduction in bradykinesia, gait disorder, and total disability score. |

| Lieberman et al. (1981) | This compound + Levodopa | 20 | Significant improvement in all symptoms; increase in 'on' time from 4.6 to 9.6 hours in patients with "on-off" phenomena. |

| Lieberman et al. (1983) | This compound alone or with Levodopa | 63 | 34% decrease in disability in 'on' period; 16% decrease in disability in 'off' period; 96% increase in 'on' hours. |

Safety and Tolerability in Early Trials

The side-effect profile of this compound was also characterized in these early studies. Common adverse effects included nausea, vomiting, dizziness, and headache. More significant were psychiatric side effects such as hallucinations and confusion, which were noted as a major limiting factor in some patients, particularly those with pre-existing cognitive impairment or those on concurrent anticholinergic medications.

| Study (Year) | Common Adverse Effects | Serious Adverse Effects |

| Lieberman et al. (1981) | Nausea, mental changes | Mental changes leading to discontinuation in 3/10 patients. |

| Lieberman et al. (1983) | Not specified | Organic confusional syndrome, particularly in patients with dementia or on anticholinergics. |

| General Reports | Nausea, vomiting, dizziness, headache | Hallucinations, confusion, mood changes |

Experimental Protocols of Key Early Studies

The methodologies employed in the early clinical trials of this compound were foundational in establishing its clinical profile. The following sections detail the protocols of two seminal studies.

Rinne (1989): A Randomized, Prospective Trial in De Novo Patients

This study aimed to compare the long-term efficacy and safety of this compound alone and in combination with levodopa against levodopa monotherapy in newly diagnosed Parkinson's disease patients.

Experimental Workflow:

-

Patient Population: 90 patients with idiopathic Parkinson's disease who had not previously received levodopa.

-

Study Design: A randomized, prospective trial with a 4-year follow-up period.

-

Treatment Arms:

-

This compound monotherapy

-

Levodopa monotherapy (in combination with a decarboxylase inhibitor)

-

Early combination of this compound and a low dose of levodopa.

-

-

Dosage and Administration: The initial daily dose of this compound was 0.05 mg, and for levodopa, it was 50 mg. Doses were gradually titrated to achieve the best balance between therapeutic effect and side effects.

-

Assessments: Patients were examined at 2-week intervals for the first 3 months, then at 3-month intervals for the first year, and at 4-month intervals thereafter. Efficacy was assessed based on parkinsonian disability and the incidence of motor fluctuations (end-of-dose disturbances and peak-dose dyskinesias).

Lieberman et al. (1981 & 1983): Trials in Advanced Parkinson's Disease

These studies focused on patients with more advanced Parkinson's disease who were experiencing a diminished response to levodopa, including those with "on-off" phenomena.

Experimental Logic:

-

Patient Population: Patients with advanced Parkinson's disease who were no longer responding satisfactorily to levodopa, including a significant number with "on-off" phenomena.

-

Study Design: These were clinical trials, with one being an 8-week trial and another involving longer-term observation.

-

Treatment Regimens:

-

This compound was added to the existing levodopa regimen.

-

In some cases, levodopa was replaced by this compound.

-

-

Dosage: The mean dose of this compound was around 2.4 to 3.6 mg per day. In the combination therapy trial, the levodopa dose was reduced.

-

Outcome Measures:

-

Changes in parkinsonian symptoms and disability scores.

-

For patients with "on-off" phenomena, the duration of "on" time was a key endpoint.

-

Adverse effects, particularly mental changes, were closely monitored.

-

Conclusion

The early research on this compound for Parkinson's disease established its efficacy as a dopamine agonist, both as a monotherapy and in combination with levodopa. These foundational studies highlighted its potential to improve motor symptoms and, importantly, to potentially reduce the incidence of motor complications associated with long-term levodopa use. However, the research also clearly defined its limitations, particularly the risk of psychiatric side effects. This body of work provided a crucial framework for the development and understanding of subsequent dopamine agonists in the management of Parkinson's disease.

References

- 1. What is this compound Maleate used for? [synapse.patsnap.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Dual activation by this compound of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual activation by this compound of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies. | Semantic Scholar [semanticscholar.org]

A Technical Guide to Lisuride's Partial Agonism at 5-HT2A/2C Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lisuride, an ergoline derivative, presents a fascinating case in serotonergic pharmacology. Despite its structural similarity to the classic psychedelic lysergic acid diethylamide (LSD) and its activity at serotonin 5-HT2A receptors, this compound is non-hallucinogenic.[1][2] This distinction is primarily attributed to its pharmacological profile as a partial agonist at 5-HT2A and 5-HT2C receptors. This technical guide provides an in-depth examination of this compound's interaction with these receptors, focusing on quantitative pharmacological data, the underlying signaling pathways, and the detailed experimental protocols used for its characterization. The document is intended to serve as a comprehensive resource for professionals in neuroscience research and drug development.

Quantitative Pharmacological Data

This compound's interaction with 5-HT2A and 5-HT2C receptors is characterized by high-affinity binding but submaximal functional activation compared to the endogenous agonist serotonin or other full agonists. This partial agonism is a critical determinant of its overall pharmacological effect. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Radioligand Binding Affinities (Ki) of this compound and Reference Compounds

Binding affinity (Ki) represents the concentration of a ligand that occupies 50% of the receptors in the absence of a competing radioligand. Lower Ki values indicate higher binding affinity.

| Compound | Receptor | Ki (nM) | Species/System | Reference |

| This compound | 5-HT2A | 2 - 6 | Mouse Brain | [3] |

| 5-HT1A | 0.5 | Rat Brain | [4] | |

| LSD | 5-HT2A | 2 - 6 | Mouse Brain | [3] |

| Serotonin | 5-HT2A | 505 | Recombinant Human | |

| Ketanserin | 5-HT2A | 0.75 - 2.0 | Recombinant Human / Rat Cortex |

Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound

Functional data quantifies the cellular response elicited by a ligand. Potency (EC50) is the concentration required to produce 50% of the maximal response. Efficacy (Emax) is the maximum response a ligand can produce, typically expressed as a percentage of the response to a full agonist like serotonin. This compound consistently demonstrates Emax values significantly below 100%, defining it as a partial agonist.

| Compound | Receptor | Assay Type | EC50 (nM) | Emax (% of Full Agonist) | System | Reference |

| This compound | 5-HT2A | Inositol Phosphate Accumulation | 17 | 25% (vs. Serotonin) | Recombinant Cells | |

| 5-HT2A | miniGαq Recruitment | - | 6-52% (vs. 5-HT/LSD) | Recombinant Cells | ||

| 5-HT2A | Ca2+ Mobilization | - | 48.6% (vs. Serotonin) | Recombinant Cells | ||

| 5-HT2C | Inositol Phosphate Accumulation | 94 | Partial Agonist | Recombinant Cells | ||

| LSD | 5-HT2A | Inositol Phosphate Accumulation | 7.2 | 32% (vs. Serotonin) | Recombinant Cells | |

| 5-HT2C | Inositol Phosphate Accumulation | 27 | Partial Agonist | Recombinant Cells | ||

| Serotonin | 5-HT2A | Ca2+ Mobilization | 14 | 100% | Recombinant Human |

Signaling Pathways

Canonical Gq/11 Pathway

Both 5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that preferentially couple to the Gαq/11 family of G-proteins. Activation of this pathway is the primary mechanism for their physiological effects. The binding of an agonist, such as this compound, induces a conformational change in the receptor, leading to the activation of Gαq/11. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). DAG remains in the plasma membrane where it, along with the elevated Ca2+, activates Protein Kinase C (PKC).

Biased Agonism

Recent research indicates that GPCR signaling is more complex than a single pathway. Ligands can stabilize different receptor conformations, leading to preferential activation of one signaling pathway over another—a concept known as "biased agonism" or "functional selectivity". While both this compound and LSD activate the Gαq pathway, this compound is considered a G-protein biased agonist at the 5-HT2AR. Some studies also suggest that hallucinogenic agonists may uniquely engage a Gs-protein-cAMP signaling pathway in addition to the Gq pathway, whereas non-hallucinogens like this compound do not. This differential signaling profile is a key area of ongoing research and may further explain the distinct pharmacological outcomes of structurally similar compounds.

Experimental Protocols

The characterization of this compound's partial agonism relies on a suite of standardized in vitro assays. The following sections detail the methodologies for the key experiments.

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for 5-HT2A/2C receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat frontal cortex) or cultured cells (e.g., CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA).

-

Centrifuge the homogenate at low speed to remove debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10-20 minutes).

-

Wash the pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Competition Binding:

-

In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A) to each well.

-

Add increasing concentrations of the unlabeled competing ligand (this compound).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membrane-bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the accumulation of inositol phosphates, a direct downstream product of Gq/11 pathway activation.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound.

Methodology:

-

Cell Culture:

-

Plate cells expressing the receptor of interest (e.g., HEK293F cells) in 24- or 384-well plates.

-

-

Pre-incubation/Labeling (choose one method):

-

HTRF Method (Non-Radioactive): No labeling is required. Proceed to step 3.

-

Radiolabeling Method: Incubate cells with myo-[3H]inositol for several hours (e.g., 20-72 hours) to allow incorporation into membrane phosphoinositides.

-

-

Stimulation:

-

Wash the cells with a suitable buffer.

-

Add buffer containing Lithium Chloride (LiCl, typically 10 mM). LiCl inhibits inositol monophosphatases, causing the downstream metabolite IP1 to accumulate, which is more stable and easier to measure than IP3.

-

Add varying concentrations of the agonist (this compound) and incubate for a defined period (e.g., 30-90 minutes) at 37°C.

-

-

Lysis and Detection (method-dependent):

-

HTRF Method (e.g., IP-One HTRF® kit): Lyse the cells and add the detection reagents: an anti-IP1 antibody labeled with a donor fluorophore (Europium cryptate) and an IP1 analog labeled with an acceptor fluorophore (d2). The amount of cellular IP1 is inversely proportional to the HTRF signal. Read the plate on a compatible reader.

-

Radiolabeling Method: Stop the reaction and lyse the cells (e.g., with perchloric acid). Extract the soluble inositol phosphates and separate them using anion-exchange chromatography. Quantify the radioactivity in the IP fractions using a scintillation counter.

-

-

Data Analysis:

-

Plot the response (HTRF signal or radioactive counts) against the log concentration of this compound.

-

Fit the data using non-linear regression (e.g., a four-parameter logistic equation) to determine the EC50 and Emax values.

-

Normalize the Emax of this compound to that of a full agonist (e.g., serotonin) to quantify its partial agonism.

-

Calcium Mobilization Assay

This is another high-throughput functional assay that measures Gq/11 activation by detecting the transient increase in intracellular calcium concentration.

Objective: To measure the potency and efficacy of this compound in stimulating Ca2+ release.

Methodology:

-

Cell Culture:

-

Seed cells expressing the 5-HT2A or 5-HT2C receptor onto 96- or 384-well microplates.

-

-

Dye Loading:

-

Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2, Fluo-4, or Cal-520) by incubating them in a dye-containing buffer for a specific period (e.g., 30-60 minutes) at 37°C.

-

-

Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

Establish a stable baseline fluorescence reading.

-

Use the instrument's integrated fluidics to add varying concentrations of this compound to the wells.

-

Immediately begin recording the fluorescence intensity over time. Agonist binding will trigger a rapid increase in fluorescence as intracellular Ca2+ levels rise.

-

-

Data Analysis:

-

Quantify the response, typically as the peak fluorescence intensity minus the baseline reading.

-

Plot the response against the log concentration of this compound.

-

Fit the resulting dose-response curve with non-linear regression to calculate EC50 and Emax values.

-

Mechanism and Implications of Partial Agonism

A full agonist possesses high affinity and high intrinsic efficacy, meaning it can stabilize the active conformation of the receptor to produce a maximal cellular response. A competitive antagonist has affinity but zero intrinsic efficacy. A partial agonist, like this compound, sits between these two extremes. It binds to the receptor but has lower intrinsic efficacy than a full agonist, leading to a submaximal response even when all receptors are occupied.

Crucially, in the presence of a full agonist, a partial agonist can act as a competitive antagonist, reducing the response of the full agonist to its own Emax level. This is because it competes for the same binding site but is less efficient at activating the receptor.

The partial agonism of this compound at the 5-HT2A receptor is believed to be a key reason for its lack of psychedelic effects. It is hypothesized that a certain threshold of Gq/11 signaling in specific cortical circuits is required to induce the psychedelic experience. Full agonists like LSD (though technically a high-efficacy partial agonist) can surpass this threshold, while lower-efficacy partial agonists like this compound activate the receptor but fail to reach the necessary signaling intensity.

Conclusion

This compound's pharmacological profile is defined by its partial agonism at 5-HT2A and 5-HT2C receptors. Quantitative in vitro data consistently demonstrate its ability to bind these receptors with high affinity but elicit only a submaximal functional response through the canonical Gq/11 signaling pathway. This property distinguishes it from high-efficacy agonists like LSD and is the leading explanation for its non-hallucinogenic nature. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for researchers and drug developers working to design novel therapeutics that precisely modulate the serotonergic system.

References

- 1. Comparative Pharmacological Effects of this compound and Lysergic Acid Diethylamide Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dual activation by this compound of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies. | Semantic Scholar [semanticscholar.org]

The Neuroprotective Potential of Lisuride: An In-depth Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the neuroprotective effects of Lisuride, a dopamine and serotonin receptor agonist. It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental protocols, and mechanistic insights to facilitate further investigation and potential therapeutic development.

Executive Summary

This compound, a well-established therapeutic for Parkinson's disease and hyperprolactinemia, has demonstrated significant neuroprotective properties in a variety of preclinical models of neurological disorders.[1] Its multifaceted mechanism of action, primarily as a dopamine D2 receptor agonist and a serotonin (5-HT) receptor agonist, contributes to its ability to mitigate neuronal damage in conditions such as Parkinson's disease, ischemic stroke, and traumatic brain injury.[1][2][3] Preclinical studies have consistently shown that this compound can attenuate neuronal loss, reduce neuroinflammation, combat oxidative stress, and improve functional outcomes in animal models. This guide synthesizes the key quantitative findings, details the experimental methodologies used to elicit these findings, and visualizes the core signaling pathways implicated in this compound's neuroprotective action.

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the key quantitative data from preclinical studies investigating the neuroprotective effects of this compound across various models of neurological damage.

Table 1: Neuroprotective Effects of this compound in Preclinical Models of Parkinson's Disease

| Animal Model | This compound Dosage & Administration | Key Quantitative Outcomes | Reference |

| Iron-induced dopaminergic neurodegeneration (Rat) | 0.1 mg/kg, twice daily, intraperitoneally (i.p.) | Prevented the ~50% reduction in tyrosine hydroxylase-positive neurons observed in the iron-lesioned group.[4] | |

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced Parkinsonism (Rat) | 2.5 mg/kg/day, i.p. (in combination with Tiliroside) | Significantly increased the drop time on the rotarod test from 78.44 s (MPTP control) to 212.70 s. | |

| 6-hydroxydopamine (6-OHDA) lesion (Rat) | 0.5 µg/h, continuous intrastriatal infusion for 2 weeks | Reduced apomorphine-induced rotations by 47.2% and decreased D2-receptor density by 40% in the lesioned striatum. | |

| Primary mesencephalic cultures | 0.001–1µM | Enhanced survival of dopaminergic neurons and protected against L-DOPA and MPP+ toxicity. |

Table 2: Neuroprotective Effects of this compound in a Preclinical Model of Ischemic Stroke

| Animal Model | This compound Dosage & Administration | Key Quantitative Outcomes | Reference |

| 4-Vessel Occlusion (Rat) | 0.5 mg/kg, i.p., 1 hour before occlusion | Significantly attenuated deficits in neurological testing and performance in the Morris water maze and 14-unit T-maze (p < 0.05). Also attenuated the ischemia-induced surge in extracellular dopamine. |

Table 3: Effects of this compound in a Preclinical Model of Traumatic Brain Injury

| Animal Model | This compound Dosage & Administration | Key Quantitative Outcomes | Reference |

| Controlled Cortical Impact Injury (Rat) | 0.3 mg/kg loading dose, then 0.5 mg/kg/day via subcutaneous osmotic pump | Significantly reduced the duration and number of post-traumatic seizures. No significant effect on contusion volume or neurological function tests was observed. |

Detailed Experimental Protocols

This section outlines the methodologies for key preclinical models used to evaluate the neuroprotective effects of this compound.

Iron-Induced Dopaminergic Neurodegeneration Model in Rats

-

Objective: To model the iron-mediated oxidative stress component of Parkinson's disease and assess the neuroprotective or neurorescue potential of this compound.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Lesion Induction: A discrete lesion is created by injecting iron-laden neuromelanin into the substantia nigra of the rats.

-

Treatment Regimens:

-

Neuroprotection Protocol: Animals are treated with this compound (0.1 mg/kg, i.p., twice daily) for 3 days prior to and 7 days following the iron lesion.

-

Neurorescue Protocol: Animals receive this compound (0.1 mg/kg, i.p., twice daily) for 1 week, starting on the fourth day after surgery.

-

-

Outcome Assessment: Eight weeks post-surgery, the brains are processed for immunohistochemistry to count the number of tyrosine hydroxylase-positive (dopaminergic) neurons surrounding the injection site.

-

-

Key Endpoints:

-

Quantification of surviving dopaminergic neurons.

-

Behavioral assessments for motor deficits (though in the cited study, no significant motor disturbances were observed).

-

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-Induced Parkinsonism in Rats

-

Objective: To induce a Parkinson's-like phenotype through mitochondrial complex I inhibition and assess the therapeutic effects of this compound.

-

Animal Model: Male Wistar rats.

-

Procedure:

-

MPTP Administration: Rats are administered MPTP at a dose of 30 mg/kg/day, i.p., for several consecutive days (e.g., from day 4 to day 8 of the experimental period).

-

This compound Treatment: this compound is administered daily via intraperitoneal injection at a specified dose (e.g., 2.5 mg/kg/day), often starting before and continuing throughout the MPTP administration period.

-

Behavioral Testing: Motor coordination and balance are assessed using tests such as the rotarod test and pole climbing test at various time points before and after MPTP and this compound administration.

-

Biochemical and Histological Analysis: After the final behavioral assessments, brains are isolated for biochemical analyses (e.g., measuring levels of inflammatory cytokines like TNF-α and IL-1β) and histological examination to assess dopaminergic neuron survival.

-

-

Key Endpoints:

-

Motor performance on behavioral tasks.

-

Levels of pro-inflammatory and anti-inflammatory markers.

-

Quantification of dopaminergic neurons in the substantia nigra.

-

4-Vessel Occlusion Model of Global Cerebral Ischemia in Rats

-

Objective: To induce global cerebral ischemia to model conditions like cardiac arrest and evaluate the neuroprotective effects of this compound against ischemic neuronal death.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Surgical Preparation: The vertebral arteries are permanently occluded by electrocauterization. The common carotid arteries are then loosely looped with sutures for later occlusion.

-

Ischemia Induction: On the day of the experiment, the common carotid arteries are occluded for a specific duration (e.g., 20 minutes) to induce global cerebral ischemia.

-

This compound Administration: this compound (e.g., 0.5 mg/kg, i.p.) is administered prior to the ischemic insult (e.g., 1 hour before occlusion of the carotid arteries).

-

Behavioral and Histological Assessment: Neurological deficits are evaluated using standardized scoring systems. Learning and memory are assessed using tasks like the Morris water maze and the 14-unit T-maze. Extensive neuronal death in hippocampal regions is evaluated through histological analysis.

-

-

Key Endpoints:

-

Neurological deficit scores.

-

Performance in learning and memory tasks.

-

Quantification of neuronal death in the hippocampus.

-

Controlled Cortical Impact (CCI) Injury Model of Traumatic Brain Injury in Rats

-

Objective: To create a reproducible model of traumatic brain injury to investigate the effects of this compound on secondary injury cascades.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Injury Induction: A craniectomy is performed, and a controlled cortical impact is delivered to the exposed dura mater using a pneumatic impactor.

-

This compound Administration: A loading dose of this compound (e.g., 0.3 mg/kg) is administered subcutaneously, followed by continuous application (e.g., 0.5 mg/kg/day) via a subcutaneously implanted osmotic pump.

-

Physiological Monitoring and Outcome Assessment: Mean arterial blood pressure, intracranial pressure, and electrical brain activity are monitored. Brain edema formation is assessed at 24 hours post-injury. Contusion volumes are quantified using magnetic resonance imaging, and neurological function is tested for up to 7 days post-injury.

-

-

Key Endpoints:

-

Frequency and duration of post-traumatic seizures.

-

Contusion volume.

-

Brain edema.

-

Neurological function scores.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways implicated in this compound's neuroprotective effects and a typical experimental workflow.

Discussion and Future Directions

The preclinical data strongly suggest that this compound holds significant promise as a neuroprotective agent. Its ability to act on multiple pathways, including dopaminergic and serotonergic systems, as well as its anti-inflammatory and antioxidant properties, makes it a compelling candidate for further investigation in neurodegenerative and acute injury contexts.

Future preclinical research should focus on:

-

Dose-response studies: To determine the optimal therapeutic window for neuroprotection in different disease models.

-

Chronic treatment studies: To evaluate the long-term efficacy and safety of this compound in models of progressive neurodegeneration.

-

Combination therapies: To explore potential synergistic effects of this compound with other neuroprotective agents.

-

Translational studies: To bridge the gap between preclinical findings and clinical applications, including the use of more sophisticated animal models and the identification of relevant biomarkers.

This in-depth technical guide provides a solid foundation for researchers to design and execute rigorous preclinical studies to further elucidate the neuroprotective potential of this compound. The provided data, protocols, and pathway visualizations are intended to serve as a valuable resource for advancing our understanding of this promising therapeutic agent.

References

- 1. The G protein biased serotonin 5-HT 2A receptor agonist this compound exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticonvulsive effects of the dopamine agonist this compound maleate after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound prevents learning and memory impairment and attenuates the increase in extracellular dopamine induced by transient global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The dopamine receptor agonist this compound attenuates iron-mediated dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Lisuride: Chemical Structure and Ergoline Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lisuride is a semi-synthetic ergoline derivative with a complex pharmacological profile, acting as a potent agonist at dopamine D2/D3 receptors and exhibiting varied activity across numerous serotonin receptor subtypes.[1][2][3] Its unique chemical structure, particularly its 8α-amino-ergoline configuration, distinguishes it from other ergot-derived dopamine agonists like bromocriptine and pergolide. This guide provides an in-depth analysis of this compound's chemical architecture, its relationship to other ergots, its receptor binding and functional activity profile, and the intracellular signaling pathways it modulates. Special emphasis is placed on the structural determinants of its pharmacodynamic properties, such as its notable antagonism at the 5-HT2B receptor, which has significant clinical implications regarding cardiac safety.[2][4]

Chemical Structure of this compound and Comparison with Other Ergots

This compound, chemically known as N'-(D-6-methyl-8α-isoergolenyl)-N,N-diethylurea, is built upon the tetracyclic ergoline scaffold common to all ergot alkaloids. This core structure is a rigid framework derived from the amino acid tryptophan and an isoprenoid unit.

The key structural features that define this compound and differentiate it from other clinically relevant ergots are:

-

Ergoline Core: Like all ergots, this compound possesses the fundamental tetracyclic ergoline ring system.

-

8α-Configuration: this compound is an 8α-amino-ergoline. This stereochemistry at the C8 position is a critical distinction from many other ergot-derived dopamine agonists, such as pergolide and bromocriptine, which are 8β-ergolines. This spatial arrangement of the substituent at C8 significantly influences receptor interaction and functional activity.

-

N,N-diethylurea Moiety: Attached to the ergoline core at the C8 position is a diethylurea group. This substituent is markedly different from the complex tripeptide side chain of bromocriptine or the methylthiomethyl group of pergolide, contributing to this compound's distinct receptor binding profile.

This compound's structure is remarkably similar to the psychedelic compound lysergic acid diethylamide (LSD), differing primarily in the replacement of LSD's N,N-diethylamide group at C8 with the N,N-diethylurea group and the inversion of stereochemistry at this position. This seemingly minor alteration is responsible for the profound difference in their pharmacological effects, particularly the lack of hallucinogenic properties in this compound.

Data Presentation: Comparative Receptor Binding Affinities

The interaction of this compound and related ergoline derivatives with various G-protein coupled receptors (GPCRs) has been extensively characterized through radioligand binding assays. The affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating higher binding affinity. The following tables summarize the comparative binding affinities of this compound, bromocriptine, pergolide, and cabergoline for human dopamine and key serotonin receptor subtypes.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

| Compound | D1 Receptor | D2 Receptor | D3 Receptor | Data Source(s) |

| This compound | 56.7 | 0.95 | 1.08 | |

| Bromocriptine | >1000 | 5.0 | 27 | |

| Pergolide | 447 | 1.0 | 0.86 | |

| Cabergoline | >1000 | 0.61 | 1.27 |

Data derived from studies on human striatum tissue. Values can vary between studies based on experimental conditions.

Table 2: Serotonin Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | Data Source(s) |

| This compound | Sub-nanomolar | Low nanomolar | High Affinity (Antagonist) | Low nanomolar | |

| Bromocriptine | Moderate | Moderate | Partial Agonist | Moderate | |

| Pergolide | Moderate | Moderate | Potent Agonist | High | |

| Cabergoline | Moderate | Moderate | Potent Agonist | High |

Qualitative descriptors are used where precise comparative Ki values across all compounds were not available in the searched literature. The key distinction at the 5-HT2B receptor is functional activity.

Functional Activity and Signaling Pathways

This compound's interaction with a receptor initiates a cascade of intracellular events. Its functional activity is not uniform across all receptors for which it has high affinity. This functional selectivity is a cornerstone of its pharmacological profile.

Dopamine D2 Receptor Signaling

As a potent D2 receptor agonist, this compound's primary mechanism of action in treating Parkinson's disease is the stimulation of postsynaptic D2 receptors in the striatum. D2-like receptors (D2, D3, D4) are canonically coupled to the inhibitory G-protein, Gαi/o.

-

Gαi/o-Mediated Pathway: Upon agonist binding, the D2 receptor undergoes a conformational change, activating the Gαi/o protein. This leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA) and modulation of downstream effector proteins.

-

β-Arrestin Pathway: Like many GPCRs, the D2 receptor can also signal through a G-protein-independent pathway involving β-arrestins. Following agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin can be recruited to the receptor. This interaction not only desensitizes the G-protein signal but can also initiate a separate wave of signaling by acting as a scaffold for other proteins, such as those in the MAPK/ERK cascade.

Serotonin 5-HT2B Receptor Antagonism: A Key Differentiator

A critical aspect of this compound's pharmacology is its antagonist activity at the 5-HT2B receptor. This contrasts sharply with other ergot derivatives like pergolide and cabergoline, which are potent 5-HT2B agonists. Agonism at the 5-HT2B receptor on cardiac valve fibroblasts is strongly implicated in the development of drug-induced cardiac valvulopathy (fibrosis). This compound's potent blockade of this receptor is believed to account for its superior cardiac safety profile compared to other ergot-derived dopamine agonists.

Table 3: Functional Activity at Human 5-HT2B Receptor

| Compound | Functional Activity | pEC50 / pKB | Implication | Data Source(s) |

| This compound | Antagonist | pKB: 10.32 | No mitogenic signaling; cardioprotective | |

| Pergolide | Full Agonist | pEC50: 8.42 | Risk of cardiac valvulopathy | |

| Cabergoline | Full Agonist | pEC50: 8.72 | Risk of cardiac valvulopathy | |

| Bromocriptine | Partial Agonist | pEC50: 6.86 | Lower risk than full agonists |

Biased Agonism at the 5-HT2A Receptor